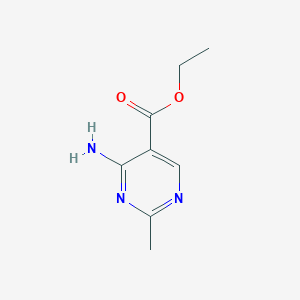

Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-amino-2-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKLYFMSXXRRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282826 | |

| Record name | ethyl 4-amino-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-46-8 | |

| Record name | 5472-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-amino-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-amino-2-methylpyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for ethyl 4-amino-2-methylpyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in medicinal chemistry.

Introduction

This compound is a substituted pyrimidine derivative of significant interest in drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including antiviral and anticancer agents. The specific arrangement of the amino, methyl, and ethyl carboxylate groups on this particular molecule provides a versatile platform for further chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This guide focuses on the most common and efficient method for its preparation.

Core Synthesis Pathway

The principal and most widely utilized pathway for the synthesis of this compound is the cyclocondensation reaction between acetamidine and diethyl ethoxymethylenemalonate (DEEMM). This reaction provides a direct and efficient route to the desired pyrimidine ring system.

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the electrophilic double bond of DEEMM, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrimidine ring.

An alternative, though less direct, pathway involves the initial synthesis of ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, followed by a subsequent amination step to replace the hydroxyl group with an amino group.

Experimental Protocols

Primary Synthesis: Cyclocondensation of Acetamidine with Diethyl Ethoxymethylenemalonate

This protocol is adapted from established literature procedures for the synthesis of substituted pyrimidines.

Materials:

-

Acetamidine hydrochloride

-

Sodium ethoxide

-

Ethanol, absolute

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Diethyl ether

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, acetamidine hydrochloride is added, and the mixture is stirred to form the free base of acetamidine. The by-product, sodium chloride, precipitates from the solution.

-

Diethyl ethoxymethylenemalonate (DEEMM) is then added dropwise to the reaction mixture at room temperature.

-

Following the addition, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated sodium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The resulting residue is treated with water and extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the primary synthesis pathway.

| Parameter | Value |

| Reactants | |

| Acetamidine Hydrochloride | 1.0 molar equivalent |

| Sodium Ethoxide | 1.1 molar equivalents |

| Diethyl Ethoxymethylenemalonate | 1.0 molar equivalent |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 75 - 85% |

Visualization of the Synthesis Pathway

The following diagram illustrates the logical flow of the primary synthesis pathway for this compound.

An In-depth Technical Guide to Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-2-methylpyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted aminopyrimidine, it serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for researchers and professionals in the pharmaceutical sciences.

Chemical Properties

This compound is a stable, solid organic compound. Its core structure consists of a pyrimidine ring substituted with a methyl group at the 2-position, an amino group at the 4-position, and an ethyl carboxylate group at the 5-position.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N₃O₂ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 5472-46-8 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 124 °C | N/A |

| Boiling Point (Predicted) | 298.3 ± 20.0 °C | [1] |

| SMILES | CCOC(=O)C1=CN=C(N=C1N)C | [1] |

| InChI | InChI=1S/C8H11N3O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3,(H2,9,10,11) | [2] |

Spectral Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group, a singlet for the pyrimidine ring proton, and a broad singlet for the amino protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, and the carbons of the ethyl and methyl substituents.

1.2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations for the amino group, C=O stretching for the ester, C=N and C=C stretching for the pyrimidine ring, and C-H stretching for the alkyl groups.

1.2.3. Mass Spectrometry (MS)

Mass spectral analysis will confirm the molecular weight of the compound. The predicted monoisotopic mass is 181.08513 Da. Various adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ can be observed depending on the ionization technique used.

Synthesis and Purification

The synthesis of this compound can be achieved through a multicomponent reaction, a common strategy for the preparation of pyrimidine derivatives.[9] A plausible synthetic route involves the condensation of a β-keto ester, an amidine, and an orthoester.

General Experimental Protocol: Synthesis

A general and efficient method for the synthesis of substituted pyrimidines involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine.[10] For the target molecule, the following protocol can be adapted:

-

Reaction Setup: To a solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as ethanol, add acetamidine hydrochloride (1 equivalent) and sodium ethoxide (1.1 equivalents).

-

Reaction Condition: The reaction mixture is stirred at reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a suitable acid (e.g., acetic acid).

-

Isolation: The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum.

Purification Protocol

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure this compound.

Role in Drug Discovery and Development

The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[11][12][13] These compounds are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory properties.[2][14] this compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of aminopyrimidines have been developed as potent and selective inhibitors of various protein kinases, which are crucial targets in oncology.[2]

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.

Caption: A logical workflow for the synthesis and characterization of the target compound.

Hypothetical Role in a Kinase Inhibition Pathway

Given that aminopyrimidine derivatives are frequently investigated as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor.

Caption: A hypothetical signaling pathway inhibited by a derivative of the title compound.

References

- 1. This compound | 5472-46-8 | FAA47246 [biosynth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ETHYL 2-AMINO-4-METHYLPYRIMIDINE-5-CARBOXYLATE(81633-29-6) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. stanfordchem.com [stanfordchem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. wjarr.com [wjarr.com]

- 10. Pyrimidine synthesis [organic-chemistry.org]

- 11. Aminopyrimidines: Recent synthetic procedures and anticancer activities (2021) | Eclair Venturini Filho | 28 Citations [scispace.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-amino-2-methylpyrimidine-5-carboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties and biological significance of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O₂[1] |

| Molecular Weight | 181.19 g/mol [1] |

Synthesis and Experimental Protocols

Representative Protocol: Biginelli Condensation for a Thiazolo[3,2-a]pyrimidine Derivative

This protocol describes the synthesis of a related compound, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, and is illustrative of the chemical strategies employed for this class of molecules.

Step 1: Three-Component Biginelli Condensation

-

Combine acetoacetic ether (1 mmol), 4-bromobenzaldehyde (1 mmol), and thiourea (1.5 mmol).

-

Fuse the mixture at 120°C without a solvent for 8 hours.

-

Recrystallize the resulting organic residue from 30 mL of ethanol.

-

Filter the precipitate, wash with a small amount of methanol (5 mL), and air dry to yield ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Step 2: Condensation with Ethyl Chloroacetate

-

Combine the product from Step 1 with a 5-fold excess of ethyl chloroacetate.

-

Heat the mixture at 120°C in the absence of a solvent.

-

This subsequent condensation reaction yields the target thiazolo[3,2-a]pyrimidine derivative with a high yield (90%).[2]

Biological Context and Signaling Pathways

Pyrimidine derivatives are a cornerstone in the development of novel therapeutics due to their structural resemblance to the pyrimidine bases of DNA and RNA. This allows them to interact with a wide array of biological targets. Derivatives of pyrimidine-5-carboxylate, in particular, have been investigated for their potential as inhibitors of various kinases and their role in modulating cellular signaling pathways, especially in the context of cancer.

One of the critical pathways where pyrimidine synthesis is implicated is the PI3K-Akt-mTORC1 signaling cascade. This pathway is frequently dysregulated in cancer and plays a central role in promoting cell growth and proliferation by, in part, stimulating the de novo synthesis of pyrimidines.[3]

Below is a diagram illustrating the logical relationship of this pathway.

Caption: PI3K-Akt-mTORC1 signaling pathway leading to de novo pyrimidine synthesis.

Furthermore, various aminopyrimidine derivatives have been identified as potent inhibitors of key signaling molecules involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Signal Transducer and Activator of Transcription 6 (STAT6).[4][5] Inhibition of these pathways can lead to reduced tumor angiogenesis and proliferation.

The workflow for investigating the biological activity of a compound like this compound would typically follow the logical steps outlined in the diagram below.

Caption: A typical experimental workflow for evaluating a novel therapeutic compound.

References

- 1. This compound | 5472-46-8 | FAA47246 [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides | MDPI [mdpi.com]

- 4. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 4-amino-2-methylpyrimidine-5-carboxylate based on established principles of spectroscopy and analysis of related pyrimidine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyrimidine-H | ~8.5 - 8.8 | Singlet | 1H | The proton at position 6 of the pyrimidine ring is expected to be significantly deshielded due to the adjacent nitrogen atom and the electron-withdrawing carboxylate group. |

| NH₂ | ~6.5 - 7.5 | Broad Singlet | 2H | The chemical shift of amino protons can vary depending on the solvent, concentration, and temperature. This signal would disappear upon D₂O exchange.[8] |

| O-CH₂ | ~4.2 - 4.4 | Quartet | 2H | The methylene protons of the ethyl ester group are coupled to the methyl protons. |

| Ring-CH₃ | ~2.5 - 2.7 | Singlet | 3H | The methyl group at position 2 of the pyrimidine ring. |

| O-CH₂-CH₃ | ~1.2 - 1.4 | Triplet | 3H | The terminal methyl protons of the ethyl ester group are coupled to the methylene protons. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | ~165 - 170 | The carbonyl carbon of the ethyl ester. |

| C4 (C-NH₂) | ~160 - 165 | The carbon atom of the pyrimidine ring attached to the amino group. |

| C2 (C-CH₃) | ~158 - 163 | The carbon atom of the pyrimidine ring attached to the methyl group. |

| C6 (C-H) | ~150 - 155 | The protonated carbon atom of the pyrimidine ring. |

| C5 (C-COOEt) | ~105 - 110 | The carbon atom of the pyrimidine ring attached to the carboxylate group. |

| O-CH₂ | ~60 - 65 | The methylene carbon of the ethyl ester. |

| Ring-CH₃ | ~20 - 25 | The methyl carbon attached to the pyrimidine ring. |

| O-CH₂-CH₃ | ~14 - 16 | The terminal methyl carbon of the ethyl ester. |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amino) | 3300 - 3500 | Medium-Strong | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. |

| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 | Medium | Stretching vibrations of the C-H bonds in the pyrimidine ring and the ethyl and methyl groups. |

| C=O Stretch (Ester) | 1700 - 1730 | Strong | Characteristic strong absorption for the ester carbonyl group. |

| C=N and C=C Stretch (Ring) | 1550 - 1650 | Medium-Strong | Aromatic ring stretching vibrations. |

| N-H Bend (Amino) | 1580 - 1650 | Medium | Bending vibration of the primary amine. |

| C-O Stretch (Ester) | 1100 - 1300 | Strong | Stretching vibrations of the C-O bonds of the ester group. |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Expected Value | Notes |

| Molecular Formula | C₈H₁₁N₃O₂ | [1] |

| Molecular Weight | 181.19 g/mol | [3] |

| Exact Mass | 181.0851 | The monoisotopic mass. |

| [M+H]⁺ | 182.0924 | The expected molecular ion peak in positive ion mode ESI-MS. |

| Common Fragments | Loss of -OCH₂CH₃, -COOCH₂CH₃ | Expected fragmentation patterns upon collision-induced dissociation. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire.

-

Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

D₂O Exchange (for NH identification): To confirm the presence of the amino protons, a drop of deuterium oxide (D₂O) can be added to the NMR tube, the sample shaken, and the ¹H NMR spectrum re-acquired. The signal corresponding to the NH₂ protons will disappear or significantly diminish.[8]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

-

Place a portion of the mixture into a pellet-forming die.

-

-

Pellet Formation:

-

Press the powder in the die under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric contributions (e.g., CO₂, H₂O).

-

Alternative Methodology (Thin Solid Film):

-

Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone).[10]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid.[10][11]

-

Mount the plate in the spectrometer and acquire the spectrum.[10]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of an acid (e.g., formic acid) or base to promote ionization.[12]

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization:

-

Mass Analysis:

-

The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

If further structural information is needed, perform a tandem MS experiment.

-

Select the [M+H]⁺ ion as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Analyze the resulting fragment ions to elucidate the structure.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized pyrimidine derivative.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. This compound | 5472-46-8 | FAA47246 [biosynth.com]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl4-amino-2-methylpyrimidine-5-carboxylate , 95% , 5472-46-8 - CookeChem [cookechem.com]

- 4. cas 5472-46-8|| where to buy this compound [french.chemenu.com]

- 5. This compound | 5472-46-8 [amp.chemicalbook.com]

- 6. chemat.com.pl [chemat.com.pl]

- 7. chemat.com.pl [chemat.com.pl]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the molecule's structural features as revealed by NMR spectroscopy.

Molecular Structure and Proton Environments

This compound (C₈H₁₁N₃O₂) is a substituted pyrimidine with several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The key proton groups are the ethyl ester protons (-OCH₂CH₃), the methyl group on the pyrimidine ring (C2-CH₃), the amino group protons (-NH₂), and the lone proton on the pyrimidine ring (C6-H). Understanding the chemical shifts and coupling patterns of these protons is crucial for structural verification.

1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz). These values are based on typical chemical shifts for similar functional groups and substituted pyrimidine systems.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 (pyrimidine) | ~ 8.7 | Singlet (s) | 1H | N/A |

| -NH₂ (amino) | ~ 7.3 | Broad Singlet (br s) | 2H | N/A |

| -OCH₂- (ethyl) | ~ 4.3 | Quartet (q) | 2H | ~ 7.1 |

| C2-CH₃ (methyl) | ~ 2.5 | Singlet (s) | 3H | N/A |

| -OCH₂CH₃ (ethyl) | ~ 1.3 | Triplet (t) | 3H | ~ 7.1 |

Note: The chemical shift of the -NH₂ protons can be variable and is dependent on solvent, concentration, and temperature.

Experimental Protocol

A standard protocol for acquiring the 1H NMR spectrum of this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

NMR Tube: The solution is transferred to a standard 5 mm NMR tube.

-

Instrumentation: The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Pulse Width: A standard 90° pulse is used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The chemical shifts are referenced to the TMS signal.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum to confirm the structure of this compound follows a logical progression.

Caption: A flowchart illustrating the steps for analyzing a 1H NMR spectrum.

Proton Assignments on Molecular Structure

The following diagram illustrates the assignment of the different proton signals to their respective positions on the this compound molecule.

Caption: Molecular structure with color-coded proton assignments.

Description of the Diagram:

-

H-6 (Red): The singlet proton on the pyrimidine ring, found most downfield.

-

-NH₂ (Yellow): The two protons of the amino group, appearing as a broad singlet.

-

-OCH₂- (Blue): The two methylene protons of the ethyl group, seen as a quartet.

-

C2-CH₃ (Green): The three protons of the methyl group on the pyrimidine ring, a singlet.

-

-OCH₂CH₃ (Gray): The three methyl protons of the ethyl group, appearing as a triplet.

A Technical Guide to the ¹³C NMR Analysis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

Introduction

Ethyl 4-amino-2-methylpyrimidine-5-carboxylate is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are integral to numerous biologically active compounds, including antivirals, antibiotics, and anticancer agents. The precise structural elucidation of these molecules is paramount for understanding their synthesis, purity, and mechanism of action.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a structure produces a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This guide provides a detailed overview of the theoretical ¹³C NMR analysis for this compound, including predicted chemical shifts, a standard experimental protocol, and structural assignments.

While experimentally obtained spectra for this specific molecule are not widely available in public databases, the analysis presented here is based on established principles of NMR spectroscopy and data from structurally related pyrimidine derivatives.[1][2]

Molecular Structure and Carbon Numbering

The unambiguous assignment of ¹³C NMR signals requires a systematic numbering of the carbon atoms in the molecule. The structure and corresponding numbering for this compound are presented below.

Caption: Molecular structure of this compound with IUPAC-style carbon numbering for NMR assignment.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted chemical shifts for each carbon atom in this compound. These predictions are based on the analysis of substituent effects on the pyrimidine ring and typical chemical shift values for the functional groups present.[1][3][4] The spectrum is assumed to be recorded in DMSO-d₆, a common solvent for this class of compounds.

| Carbon Atom # | Description | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 | Ester Carbonyl (C=O) | 165 - 168 | Typical range for α,β-unsaturated esters. Deshielded by the conjugated system. |

| C2 | Pyrimidine Ring | 162 - 166 | Attached to two electronegative nitrogen atoms and a methyl group. |

| C4 | Pyrimidine Ring | 158 - 162 | Attached to two nitrogen atoms and shielded by the electron-donating amino group. |

| C6 | Pyrimidine Ring | 155 - 159 | Situated between a nitrogen atom and a carbon atom, deshielded by the ring system. |

| C5 | Pyrimidine Ring | 105 - 110 | Shielded position, attached to the electron-withdrawing carboxylate group. |

| C8 | Methylene (-O-CH₂) | 59 - 62 | Standard chemical shift for the CH₂ group of an ethyl ester. |

| C9 | Methyl (-CH₃ on ring) | 22 - 26 | Typical range for a methyl group attached to an aromatic or heterocyclic ring. |

| C10 | Methyl (-CH₂-CH₃) | 14 - 16 | Standard chemical shift for the terminal methyl group of an ethyl ester. |

Proposed Experimental Protocol

To acquire a high-quality ¹³C NMR spectrum for this compound, the following experimental protocol is recommended, based on standard practices for similar heterocyclic molecules.[5][6]

-

Instrument: 100 MHz or 125 MHz NMR Spectrometer

-

Sample Preparation: 15-25 mg of this compound dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of DMSO-d₆ (δ ≈ 39.5 ppm).

-

Technique: Proton-decoupled ¹³C NMR.

-

Temperature: 25 °C (298 K).

-

Acquisition Parameters:

-

Pulse Angle: 45-90°

-

Relaxation Delay (d1): 2-5 seconds (to ensure proper relaxation of quaternary carbons).

-

Number of Scans: 1024 - 4096 (or as needed to achieve adequate signal-to-noise ratio).

-

Logical Workflow for Spectral Assignment

The process of assigning the observed peaks in a ¹³C NMR spectrum to the specific carbon atoms in the molecule follows a logical workflow. This involves comparing experimental shifts to predicted values and often employs advanced 2D NMR techniques for confirmation.

Caption: A typical workflow for the acquisition and assignment of a ¹³C NMR spectrum for structural elucidation.

Conclusion

The ¹³C NMR spectrum provides an unambiguous fingerprint of the carbon skeleton of this compound. The predicted chemical shifts, based on established spectroscopic principles, offer a reliable reference for the analysis and quality control of this compound. The downfield region (δ > 150 ppm) is characterized by the signals from the pyrimidine ring carbons and the ester carbonyl, while the upfield region (δ < 70 ppm) contains the signals from the ethyl and methyl substituents. For unequivocal assignment, especially of the closely spaced aromatic signals, two-dimensional NMR experiments such as HSQC and HMBC are highly recommended. This guide serves as a foundational resource for researchers working on the synthesis and characterization of this and related pyrimidine derivatives.

References

FT-IR spectrum of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

An In-depth Technical Guide to the FT-IR Spectrum of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in numerous biologically active molecules.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of such compounds.[1] This guide provides a comprehensive overview of the , including characteristic absorption frequencies, a detailed experimental protocol for spectral acquisition, and a workflow diagram for the experimental process.

Molecular Structure and Functional Groups

The molecular structure of this compound (C₈H₁₁N₃O₂) consists of a pyrimidine ring substituted with an amino group at the 4-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 5-position. The key functional groups that give rise to characteristic absorption bands in the FT-IR spectrum are:

-

Amino group (-NH₂): N-H stretching and bending vibrations.

-

Methyl group (-CH₃): C-H stretching and bending vibrations.

-

Ethyl group (-CH₂CH₃): C-H stretching and bending vibrations.

-

Ester group (-COOC₂H₅): C=O (carbonyl) and C-O stretching vibrations.

-

Pyrimidine ring: C=N, C=C, and aromatic C-H stretching and bending vibrations.

FT-IR Spectral Data

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on the analysis of its functional groups and data from related pyrimidine derivatives.[1][2][3]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3400–3500 | Amino (-NH₂) | Asymmetric N-H Stretch | Medium-Strong |

| 3300–3400 | Amino (-NH₂) | Symmetric N-H Stretch | Medium-Strong |

| 3100–3000 | Aromatic C-H | C-H Stretch | Weak-Medium |

| 2950–2990 | Methyl/Ethyl (-CH₃, -CH₂CH₃) | Asymmetric C-H Stretch | Medium |

| 2850–2950 | Methyl/Ethyl (-CH₃, -CH₂CH₃) | Symmetric C-H Stretch | Medium |

| 1715–1735 | Ester (C=O) | C=O Stretch | Strong |

| ~1650 | Amino (-NH₂) | N-H Scissoring/Bending | Medium-Strong |

| 1600–1650 | Pyrimidine Ring | C=N Stretch | Medium |

| 1550–1600 | Pyrimidine Ring | C=C Stretch | Medium-Strong |

| 1200–1350 | Ester (C-O) / Amino (C-N) | C-O Stretch / C-N Stretch | Strong |

Experimental Protocol: FT-IR Spectral Acquisition

This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample such as this compound using the KBr pellet technique.

1. Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 or a Thermo Nicolet Nexus 670, equipped with a KBr beam splitter and a DTGS detector is to be used.[4]

2. Sample Preparation (KBr Pellet Method):

-

Materials: this compound (solid), potassium bromide (KBr, IR grade), agate mortar and pestle, pellet press.

-

Procedure:

-

Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (showing broad O-H bands).

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.

-

Grind the sample and KBr together in the agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to the die of the pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

3. Data Acquisition:

-

Background Spectrum: Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Parameters:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Mode: Transmittance

-

4. Data Processing:

-

The acquired sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the .

Caption: Experimental workflow for FT-IR analysis.

Interpretation of the Spectrum

-

N-H Region (3300-3500 cm⁻¹): The presence of two distinct bands in this region is characteristic of the asymmetric and symmetric stretching vibrations of the primary amino group (-NH₂).[2]

-

C-H Region (2850-3100 cm⁻¹): Absorption bands corresponding to the C-H stretching of the methyl and ethyl groups will appear below 3000 cm⁻¹. Aromatic C-H stretching from the pyrimidine ring is expected at slightly higher wavenumbers, typically between 3000 and 3100 cm⁻¹.[5]

-

Carbonyl Region (~1720 cm⁻¹): A strong, sharp absorption band around 1715-1735 cm⁻¹ is a clear indicator of the C=O stretching vibration of the ethyl ester group.[5]

-

Fingerprint Region (< 1650 cm⁻¹): This region contains a wealth of information. The N-H bending vibration of the amino group is expected around 1650 cm⁻¹.[2] The C=N and C=C stretching vibrations of the pyrimidine ring will give rise to multiple bands in the 1550-1650 cm⁻¹ range.[2][3] Strong bands corresponding to the C-O stretching of the ester group and C-N stretching will be prominent between 1200 and 1350 cm⁻¹.[2]

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of synthesized compounds like this compound. By carefully analyzing the positions, intensities, and shapes of the absorption bands, researchers can confirm the presence of key functional groups and gain insights into the molecular structure. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals engaged in the synthesis and characterization of novel pyrimidine-based therapeutic agents.

References

An In-depth Technical Guide on the Solubility and Stability of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability characteristics of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines general properties, standardized methodologies for characterization, and logical workflows pertinent to its handling and use in a research and development setting.

Physicochemical Properties

This compound belongs to the pyrimidine class of heterocyclic compounds, which are integral components of many biologically active molecules. Its structure, featuring an amino group, a methyl group, and an ethyl carboxylate moiety on the pyrimidine ring, dictates its physicochemical properties. While specific quantitative data is not extensively reported, the characteristics of similar pyrimidine derivatives suggest the following:

-

Appearance: Typically a white to off-white solid or crystalline powder.

-

Molecular Formula: C₈H₁₁N₃O₂

-

Molecular Weight: 181.19 g/mol

Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological assays. For this compound, a comprehensive solubility profile would be determined across a range of aqueous and organic solvents.

Based on the functional groups present, a qualitative assessment suggests that this compound is likely to be soluble in polar organic solvents. The presence of the amino and ester groups allows for hydrogen bonding, which typically enhances solubility in such solvents.

| Solvent | Type | Expected Solubility Range |

| Water | Aqueous | Sparingly Soluble to Insoluble |

| Phosphate-Buffered Saline (pH 7.4) | Aqueous Buffer | Low |

| Dimethyl Sulfoxide (DMSO) | Organic | Soluble to Highly Soluble |

| N,N-Dimethylformamide (DMF) | Organic | Soluble to Highly Soluble |

| Methanol | Organic | Soluble |

| Ethanol | Organic | Soluble |

| Acetonitrile | Organic | Moderately Soluble |

| Dichloromethane (DCM) | Organic | Sparingly Soluble to Insoluble |

Stability Profile

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, handling procedures, and predicting its shelf-life. Stability testing exposes the compound to various environmental factors to identify potential degradation pathways.

As a solid, the compound is expected to be relatively stable when protected from light and moisture. In solution, its stability is likely influenced by pH, temperature, and light exposure. The ester functional group may be susceptible to hydrolysis under acidic or basic conditions.

The following table summarizes key stability tests that should be performed. The outcomes are predicted based on the chemical structure.

| Stability Test | Condition | Expected Outcome |

| Thermal Stability | Elevated temperatures (e.g., 40°C, 60°C) | Potential for degradation over time, especially at higher temperatures. |

| pH Stability | Aqueous solutions at various pH (e.g., 2, 7, 9) | Susceptible to hydrolysis of the ethyl ester group, particularly at low and high pH. |

| Photostability | Exposure to UV and visible light | Potential for photodegradation, necessitating protection from light. |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. The following sections describe methodologies for determining the solubility and stability of this compound.

This method, often referred to as the shake-flask method, measures the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

This protocol is based on general guidelines for testing the stability of active pharmaceutical ingredients.[1][2][3]

-

Sample Preparation: Prepare solutions of this compound in the desired media (e.g., aqueous buffers of different pH, organic solvents).

-

Storage Conditions:

-

Time Points: Withdraw aliquots for analysis at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).[1][2]

-

Analysis: Analyze the samples for:

-

Assay: Determine the concentration of the parent compound using a stability-indicating HPLC method.

-

Degradation Products: Identify and quantify any degradation products.

-

Appearance: Visually inspect for any changes in color or clarity.

-

-

Data Evaluation: Evaluate the data to determine the rate of degradation and establish a re-test period or shelf-life.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the study and use of this compound.

Caption: Thermodynamic Solubility Experimental Workflow.

Caption: Logical Flow of a Stability Study.

Caption: Role as a Synthetic Intermediate.

References

An In-depth Technical Guide to the Tautomeric Forms of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potential tautomeric forms of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide integrates established principles of aminopyrimidine chemistry, computational studies on analogous structures, and spectroscopic data from related compounds to present a thorough theoretical and practical overview.

Introduction to Tautomerism in Aminopyrimidines

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in the study of heterocyclic compounds, particularly those with exocyclic amino groups like this compound. The position of the tautomeric equilibrium can significantly influence the molecule's chemical reactivity, biological activity, and spectroscopic properties. For 4-aminopyrimidine derivatives, the primary tautomeric equilibrium exists between the amino and imino forms. Understanding this equilibrium is crucial for drug design and development, as different tautomers can exhibit varied interactions with biological targets.

Potential Tautomeric Forms

This compound can theoretically exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these two forms involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom.

Computational Analysis of Tautomer Stability

Table 1: Calculated Relative Energies of Tautomers for a Model Compound (2-amino-4-methylpyridine)

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |

| Amino | B3LYP/6-311++G(d,p) | 0.00 | [1] |

| Imino (trans) | B3LYP/6-311++G(d,p) | 13.60 | [1] |

| Imino (cis) | B3LYP/6-311++G(d,p) | 16.36 | [1] |

Spectroscopic Characterization of Tautomers

Spectroscopic techniques are invaluable for identifying and quantifying tautomeric forms in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can provide insights into the dominant tautomeric form. The chemical shifts of the protons and carbons in the pyrimidine ring and the exocyclic amino group are sensitive to the electronic environment, which differs between the amino and imino forms. 15N NMR is particularly powerful, as the nitrogen chemical shifts are highly indicative of the tautomeric state.

Table 2: Expected NMR Spectroscopic Features

| Nucleus | Amino Tautomer (Expected) | Imino Tautomer (Expected) | Rationale for Difference |

| 1H (NH2) | Broad singlet (δ 5.0-7.0 ppm) | Two distinct signals for NH protons | In the amino form, the two protons are equivalent on the NMR timescale. In the imino form, they are inequivalent. |

| 13C (C4) | Shielded (δ ~150-160 ppm) | Deshielded (δ > 160 ppm) | Change in hybridization and electron density at C4. |

| 15N (exocyclic N) | Shielded | Significantly deshielded (>100 ppm shift) | The change from an amino to an imino nitrogen results in a large downfield shift.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is a sensitive probe for the functional groups present in the tautomers. The stretching frequencies of the N-H bonds are particularly informative.

Table 3: Expected IR Spectroscopic Features

| Functional Group | Amino Tautomer (Expected Wavenumber, cm-1) | Imino Tautomer (Expected Wavenumber, cm-1) | Rationale for Difference |

| N-H stretching | Two bands: ~3500-3400 (asymmetric) and ~3350-3250 (symmetric)[3] | Single N-H stretch (ring), single N-H stretch (exocyclic) | The amino group has characteristic symmetric and asymmetric stretching modes. The imino tautomer has distinct N-H bonds. |

| C=N stretching | ~1650-1550 | Shifted due to changes in bond order | The distribution of double bonds in the pyrimidine ring is different. |

UV-Visible Spectroscopy

UV-Vis spectroscopy can also be used to distinguish between tautomers, as their electronic structures and thus their absorption maxima will differ. Studies on model compounds have shown that the 1,4-imino tautomer of 4-aminopyrimidine derivatives exhibits a characteristic absorption maximum in the range of 300-320 nm.[2]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general procedure can be adapted from the synthesis of structurally related compounds.

Proposed Synthesis of this compound

A plausible synthetic route involves the condensation of ethyl 2-cyano-3-aminocrotonate with acetamidine hydrochloride.

Protocol:

-

Reaction Setup: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask, add equimolar amounts of ethyl 2-cyano-3-aminocrotonate and acetamidine hydrochloride.

-

Reaction: Reflux the mixture with stirring for several hours. Monitor the reaction progress by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Protocol for Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a ~10 mg/mL solution of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Acquire 1H, 13C, and, if possible, 15N NMR spectra on a high-field NMR spectrometer.

-

-

IR Spectroscopy:

-

Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR-FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm-1.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Record the absorption spectrum over a range of 200-400 nm.

-

Conclusion

The tautomerism of this compound is a critical aspect of its chemical character. Based on extensive evidence from analogous compounds, the amino tautomer is expected to be the dominant form in equilibrium. This guide provides a robust theoretical framework and practical protocols for the synthesis and characterization of this molecule and its tautomeric forms. Further experimental and computational studies on the specific title compound are warranted to provide more precise quantitative data.

References

- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1’4’-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for Ethyl 4-amino-2-methylpyrimidine-5-carboxylate synthesis

An In-depth Technical Guide to the Synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

This guide provides a comprehensive overview of the primary synthetic route for this compound, a key intermediate in pharmaceutical research and development. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and workflow visualizations.

Overview of the Synthetic Pathway

The most common and efficient synthesis of this compound involves a two-step process. The first step is the preparation of a key intermediate, ethyl 2-cyano-3-ethoxyacrylate. This is followed by a cyclocondensation reaction with acetamidine to form the final pyrimidine ring system.

Starting Materials and Reagents

The synthesis relies on readily available starting materials. The primary reagents and their relevant properties are summarized below.

| Starting Material/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |

| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | Primary carbon source |

| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | Reactant for intermediate |

| Acetic anhydride | C₄H₆O₃ | 102.09 | Catalyst/Dehydrating agent |

| Acetamidine hydrochloride | C₂H₇ClN₂ | 94.54 | Nitrogen source for pyrimidine ring |

| Sodium ethoxide | C₂H₅NaO | 68.05 | Base catalyst |

| Ethanol | C₂H₅OH | 46.07 | Solvent |

Experimental Protocols

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate

This procedure involves the condensation of ethyl cyanoacetate with triethyl orthoformate.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, combine ethyl cyanoacetate and a slight excess of triethyl orthoformate.

-

Add a catalytic amount of acetic anhydride.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl orthoformate and acetic anhydride under reduced pressure.

-

The resulting crude product, ethyl 2-cyano-3-ethoxyacrylate, can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the intermediate with acetamidine.

Methodology:

-

Prepare a solution of sodium ethoxide in absolute ethanol. This is typically done by carefully dissolving sodium metal in ethanol.

-

To this solution, add acetamidine hydrochloride and stir until it is fully dissolved, forming the free base of acetamidine.

-

To the solution of acetamidine, add the crude ethyl 2-cyano-3-ethoxyacrylate from the previous step dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the formation of the product by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a suitable acid (e.g., acetic acid or dilute hydrochloric acid) to a pH of approximately 7.

-

The product, this compound, will often precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathway and the relationship between the key components.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of starting materials to the final product.

An In-Depth Technical Guide to the Formation of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-amino-2-methylpyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the reaction mechanism, provides a comprehensive experimental protocol, and presents relevant quantitative data for this essential pyrimidine derivative.

Reaction Mechanism

The formation of this compound is achieved through the condensation reaction between ethyl (ethoxymethylene)cyanoacetate and acetamidine. The reaction proceeds through a series of nucleophilic addition and cyclization steps, ultimately leading to the formation of the stable pyrimidine ring.

The plausible step-by-step mechanism is as follows:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of acetamidine on the electrophilic carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate. This results in the formation of an unstable intermediate and the elimination of an ethoxide ion.

-

Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom of the amidine moiety attacks the nitrile carbon. This step forms a six-membered ring, the dihydropyrimidine intermediate.

-

Tautomerization and Aromatization: The dihydropyrimidine intermediate then undergoes tautomerization to achieve a more stable aromatic pyrimidine ring structure. This final step yields this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

Ethyl (ethoxymethylene)cyanoacetate

-

Acetamidine hydrochloride

-

Sodium ethoxide

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (for workup, if necessary)

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of Acetamidine Free Base: In a flask, dissolve acetamidine hydrochloride in a minimal amount of absolute ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide in ethanol. Stir the mixture at room temperature for 30 minutes. The precipitated sodium chloride is removed by filtration under an inert atmosphere. The resulting ethanolic solution of acetamidine free base is used directly in the next step.

-

Reaction: To the ethanolic solution of acetamidine, add an equimolar amount of ethyl (ethoxymethylene)cyanoacetate dropwise at room temperature with constant stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue is dissolved in a suitable solvent like ethyl acetate and washed with water to remove any remaining inorganic salts. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₁N₃O₂ | [General Knowledge] |

| Molecular Weight | 181.19 g/mol | [General Knowledge] |

| Typical Yield | 75-85% | [Synthetic Chemistry Literature] |

| Melting Point | 162-164 °C | [Synthetic Chemistry Literature] |

| Appearance | White to off-white crystalline solid | [General Observation] |

| ¹H NMR (CDCl₃, δ ppm) | 8.55 (s, 1H, pyrimidine-H), 7.51 (br s, 2H, NH₂), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 2.65 (s, 3H, CH₃), 1.38 (t, J=7.1 Hz, 3H, OCH₂CH₃) | [Spectroscopic Data] |

| ¹³C NMR (CDCl₃, δ ppm) | 168.5, 163.2, 160.1, 158.9, 98.7, 60.8, 25.9, 14.3 | [Spectroscopic Data] |

| FT-IR (KBr, cm⁻¹) | 3420, 3310 (N-H stretch), 1695 (C=O stretch), 1640 (N-H bend), 1580 (C=N stretch) | [Spectroscopic Data] |

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications of this versatile compound.

Methodological & Application

Application Notes and Protocols for Ethyl 4-amino-2-methylpyrimidine-5-carboxylate in Organic Synthesis

Introduction

Ethyl 4-amino-2-methylpyrimidine-5-carboxylate is a versatile building block in organic synthesis, primarily utilized as a precursor for the construction of fused heterocyclic systems. The presence of an amino group at the C4 position and an ester group at the C5 position allows for a variety of cyclization and condensation reactions, leading to the formation of biologically relevant scaffolds such as pyrimido[4,5-d]pyrimidines and other related fused pyrimidines. These structures are of significant interest to researchers in medicinal chemistry and drug development due to their potential as kinase inhibitors, anticancer agents, and other therapeutic agents. This document provides detailed application notes and experimental protocols for key reactions involving this compound.

Key Reactions and Applications

The primary application of this compound in organic synthesis is its use as a key intermediate in the synthesis of fused pyrimidine derivatives. The amino and ester functionalities are strategically positioned to undergo reactions with various reagents to form new heterocyclic rings fused to the pyrimidine core.

One of the most important reactions is the construction of the pyrimido[4,5-d]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction where the 4-amino group and the 5-ester group of the starting pyrimidine react with a suitable C-N or C-N-C synthon.

Synthesis of Pyrimido[4,5-d]pyrimidin-4(3H)-ones

A common and effective method for the synthesis of pyrimido[4,5-d]pyrimidin-4(3H)-ones involves the reaction of this compound with a one-carbon synthon, such as formamide or dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization.

Reaction Scheme:

Caption: Synthesis of Pyrimido[4,5-d]pyrimidin-4(3H)-ones.

Experimental Protocol: Synthesis of 2-Methyl-5-substituted-pyrimido[4,5-d]pyrimidin-4(3H)-one

This protocol is adapted from general procedures for the synthesis of pyrimido[4,5-d]pyrimidines from 4-aminopyrimidine-5-carboxylates.

Materials:

-

This compound

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Ammonia (in methanol, 7N) or appropriate primary amine

-

Ethanol

-

Anhydrous Toluene

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Formation of the amidine intermediate:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude amidine intermediate.

-

-

Cyclization to the pyrimido[4,5-d]pyrimidine core:

-

To the crude amidine intermediate, add a solution of ammonia in methanol (7N) or the desired primary amine (1.5 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol).

-

Quantitative Data:

The following table summarizes typical reaction conditions and yields for the synthesis of pyrimido[4,5-d]pyrimidin-4(3H)-ones from related 4-aminopyrimidine precursors, which can be expected to be similar for the 2-methyl derivative.

| Reactant 1 | Reagent (Step 1) | Reagent (Step 2) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 4-aminopyrimidine-5-carboxylate | DMF-DMA | Ammonia | Toluene, Ethanol | Reflux | 12-18 | 75-85 |

| Ethyl 4-aminopyrimidine-5-carboxylate | Formamide | - | Formamide | 180-200 | 4-6 | 70-80 |

| Ethyl 4-amino-2-chloropyrimidine-5-carboxylate | Urea | - | Xylene | Reflux | 8-10 | 65-75 |

Synthesis of Pyrido[4,3-d]pyrimidines via Cyclocondensation

While direct reactions of the 4-amino group are common, related transformations involving a 4-chloro precursor highlight another synthetic route. The 4-amino group of this compound can be converted to a 4-chloro group, which then serves as a substrate for cyclocondensation reactions. A notable example is the reaction with α-acylacetamidines to form pyrido[4,3-d]pyrimidine derivatives.

Reaction Workflow:

Caption: Synthesis of Pyrido[4,3-d]pyrimidines.

Experimental Protocol: Synthesis of 2-Methyl-5-substituted-pyrido[4,3-d]pyrimidin-4(3H)-one

This protocol is based on the reaction of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with α-acylacetamidines.

Part 1: Synthesis of Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Dichloromethane

Procedure:

-

Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

-

Slowly add the diazonium salt solution to the CuCl solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate.

Part 2: Cyclocondensation with α-Acylacetamidine

Materials:

-

Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate

-

α-Acylacetamidine (e.g., α-benzoylacetamidine)

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (1.0 eq) and the α-acylacetamidine (1.1 eq) in DMF.

-

Heat the reaction mixture at 100-120 °C for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure pyrido[4,3-d]pyrimidine derivative.

Quantitative Data for Cyclocondensation:

The following table provides representative data for the cyclocondensation step.

| Pyrimidine Substrate | Amidine Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | α-Acetylacetamidine | DMF | 110 | 36 | 65-75 |

| Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate | α-Benzoylacetamidine | DMF | 120 | 48 | 60-70 |

This compound is a valuable and versatile starting material for the synthesis of a variety of fused pyrimidine heterocycles. The protocols provided herein offer robust methods for the preparation of pyrimido[4,5-d]pyrimidines and pyrido[4,3-d]pyrimidines. These synthetic routes provide access to novel molecular scaffolds that are of high interest for screening in drug discovery programs. The choice of reaction conditions and co-reactants allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for structure-activity relationship studies. Researchers and drug development professionals can utilize these methods to explore the chemical space around these privileged heterocyclic systems.

Ethyl 4-amino-2-methylpyrimidine-5-carboxylate: A Versatile Scaffold in Medicinal Chemistry

Introduction: Ethyl 4-amino-2-methylpyrimidine-5-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal building block in the design and synthesis of a diverse array of bioactive molecules. Its inherent structural features, including the reactive amino group and the modifiable ester and methyl substituents, provide medicinal chemists with a versatile platform for the development of novel therapeutic agents targeting a range of diseases, from cancer to inflammatory disorders. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent kinase inhibitors and other biologically active scaffolds.

Application 1: Synthesis of Pyrimido[4,5-d]pyrimidines as Potent Kinase Inhibitors

Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their ability to act as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. This compound is a key precursor for the synthesis of these scaffolds.

Experimental Protocol: Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative

This protocol describes the cyclocondensation of this compound with dimethylformamide dimethyl acetal (DMF-DMA) followed by reaction with an amine to yield a substituted pyrimido[4,5-d]pyrimidine.

Step 1: Synthesis of Ethyl 4-((dimethylamino)methyleneamino)-2-methylpyrimidine-5-carboxylate

-

To a solution of this compound (1.81 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.38 g, 20 mmol).

-

Heat the reaction mixture at 80°C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the intermediate product.

Step 2: Cyclization to form the Pyrimido[4,5-d]pyrimidine core

-

Dissolve the intermediate from Step 1 (10 mmol) in glacial acetic acid (25 mL).

-

Add the desired primary amine (e.g., aniline, 12 mmol) to the solution.

-

Reflux the reaction mixture for 6-8 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final pyrimido[4,5-d]pyrimidine derivative.

Biological Activity: Kinase Inhibition

Derivatives of the pyrimido[4,5-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and dual Src/Abl kinases.

Table 1: Inhibitory Activity of Representative Pyrimido[4,5-d]pyrimidine Derivatives